
1-sec-Butyl-piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-Butyl-piperazine dihydrochloride, commonly referred to as BPDC, is an organic compound with a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and a variety of organic solvents. BPDC has been widely used in the synthesis of a number of different compounds, and has been studied for its potential use in drug discovery and development.
Scientific Research Applications
Cancer Research
1-sec-Butyl-piperazine dihydrochloride derivatives have been studied for their potential in cancer treatment. For example, 1-benzhydryl-sulfonyl-piperazine derivatives demonstrated significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007). Also, N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, including one with a sec-butyl group, showed promising anticancer activity against human cancer cell lines (Sunagar et al., 2016).
Pharmaceutical Development
This compound has been studied in the context of pharmaceutical development. Piperazine derivatives are involved in the design and synthesis of various pharmacologically active agents. For instance, imidazoline derivatives containing piperazine structures have been identified as antidiabetic compounds (Le Bihan et al., 1999).
Neuropharmacology
Substituted piperazine compounds are explored for their neuropharmacological properties. Compounds like 1-[2-(diphenylmethoxy)ethyl] piperazines have shown affinity to dopamine receptors, indicating their potential in treating neurological disorders (Van der Zee & Hespe, 1985).
Antimicrobial Activity
Piperazine derivatives are also investigated for antimicrobial properties. For example, 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids showed potent inhibitory activity against Mycobacterium tuberculosis (Jallapally et al., 2014).
Therapeutic Tools
Piperazine derivatives are used therapeutically as antipsychotic, antidepressant, and anxiolytic drugs. They are particularly noted for their activation of the monoamine pathway (Brito et al., 2018).
Mechanism of Action
Target of Action
1-sec-Butyl-piperazine dihydrochloride is a derivative of piperazine . Piperazine compounds, including this compound, primarily target the GABA receptors in the nervous system . These receptors play a crucial role in transmitting inhibitory signals across the synapses, thereby regulating the excitability of neurons .
Mode of Action
This compound, like other piperazine compounds, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in the flaccid paralysis of the organism .
Biochemical Pathways
GABAergic signaling pathway . This pathway plays a key role in various physiological processes, including the regulation of sleep, mood, and pain perception .
Pharmacokinetics
Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
The primary result of this compound’s action is the paralysis of the organism . By binding to GABA receptors and causing hyperpolarization of nerve endings, it induces flaccid paralysis, allowing the host body to easily remove or expel the invading organism .
Safety and Hazards
Future Directions
Piperazines, including 1-sec-Butyl-piperazine dihydrochloride, are the third most common nitrogen heterocycle in drug discovery and are key components of several blockbuster drugs . Despite their wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring, which could lead to more diverse and effective piperazine-based drugs in the future .
properties
IUPAC Name |
1-butan-2-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-8(2)10-6-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQUEMODCDKZGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCNCC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

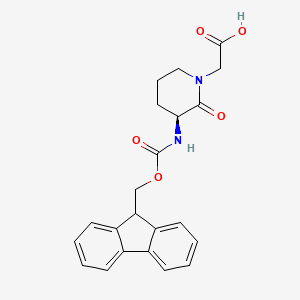
![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)
![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)
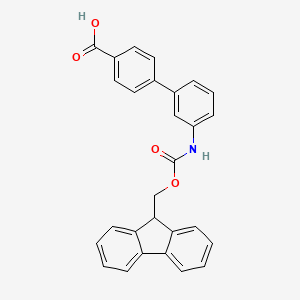
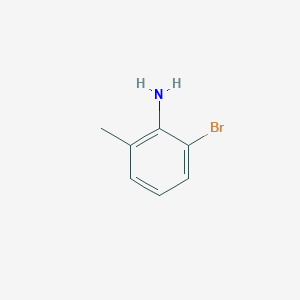
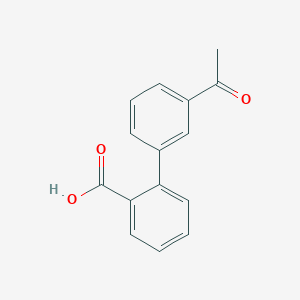
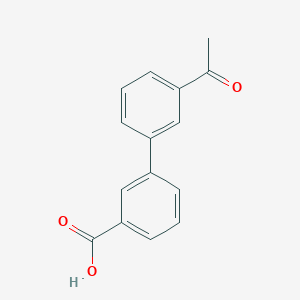
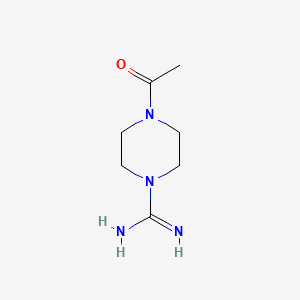

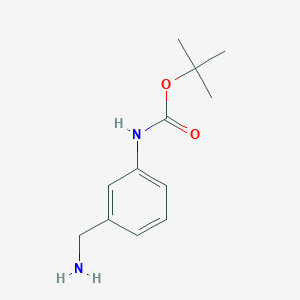

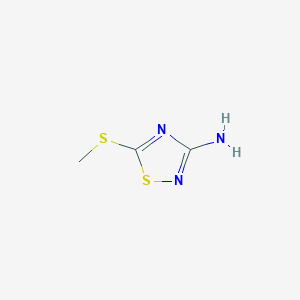

![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)